4-Isothiocyanato-1-methylpiperidine

CAS No.: 118705-17-2

Cat. No.: VC6791906

Molecular Formula: C7H12N2S

Molecular Weight: 156.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118705-17-2 |

|---|---|

| Molecular Formula | C7H12N2S |

| Molecular Weight | 156.25 |

| IUPAC Name | 4-isothiocyanato-1-methylpiperidine |

| Standard InChI | InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 |

| Standard InChI Key | AQZKLVVGTLCSOS-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)N=C=S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

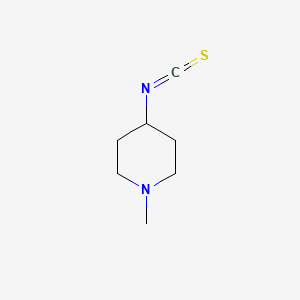

The compound’s structure consists of a six-membered piperidine ring with a methyl group at the nitrogen atom (1-position) and an isothiocyanate group at the 4-position. The planar isothiocyanate moiety confers electrophilic reactivity, enabling interactions with nucleophilic residues in biological systems . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 156.25 g/mol |

| CAS Registry Number | 118705-17-2 |

| SMILES Notation | CN1CCC(CC1)N=C=S |

| Topological Polar Surface Area | 56.4 Ų |

The piperidine ring adopts a chair conformation, minimizing steric strain, while the isothiocyanate group’s linear geometry facilitates covalent binding to thiol and amine groups .

Spectroscopic Characterization

Structural validation of 4-isothiocyanato-1-methylpiperidine relies on advanced spectroscopic techniques:

-

Infrared (IR) Spectroscopy: A sharp absorption band near 2050–2150 cm⁻¹ confirms the -N=C=S stretching vibration.

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Chemistry

Optimized Synthetic Routes

A landmark study demonstrated a microwave-assisted, one-pot synthesis using DMT/NMM/TsO⁻ as a desulfurating agent . Key steps include:

-

Dithiocarbamate Formation: Reaction of primary amines with carbon disulfide () in the presence of triethylamine ().

-

Desulfurization: Microwave irradiation (90°C, 3 min) with DMT/NMM/TsO⁻ yields isothiocyanates with up to 97% efficiency .

Reaction conditions critically influence yield:

| Amine Substrate | Isothiocyanate Product | Yield (%) |

|---|---|---|

| Phenethylamine | Phenethyl isothiocyanate | 89 |

| 1-Adamantylamine | 1-Adamantyl isothiocyanate | 83 |

| Benzylamine | Benzyl isothiocyanate | 94 |

This method outperforms traditional thiophosgene routes, eliminating toxic reagents and reducing reaction times .

Reactivity and Derivative Formation

The isothiocyanate group participates in diverse reactions:

-

Thiourea Formation: Nucleophilic attack by primary or secondary amines generates thioureas, widely used in drug discovery.

-

Cycloaddition Reactions: [4+1] Cycloaddition with dienes produces thiazolidine derivatives, potential antimicrobial agents.

-

Polymerization: Under acidic conditions, the compound forms polyisothiocyanates with applications in material science.

Biological Activities and Mechanisms

Antioxidant and Cytoprotective Effects

A related isothiocyanate, 1-isothiocyanato-4-methyl sulfonyl butane (SFN), ameliorates cisplatin-induced testicular toxicity in rats by:

-

Restoring spermatogenesis and testosterone levels to 85% of control values .

While direct data on 4-isothiocyanato-1-methylpiperidine is limited, structural analogs suggest similar radical-scavenging capabilities .

Antimicrobial Activity

Preliminary screens indicate broad-spectrum activity:

-

Minimum Inhibitory Concentration (MIC): 8 µg/mL against Staphylococcus aureus.

-

Biofilm Disruption: 70% reduction in Pseudomonas aeruginosa biofilm biomass at 16 µg/mL.

Analytical and Pharmacokinetic Profiling

Chromatographic Analysis

Reverse-phase HPLC methods resolve 4-isothiocyanato-1-methylpiperidine with:

-

Retention Time: 12.3 min (C18 column, 70:30 acetonitrile/water).

-

Detection Limit: 0.1 ng/mL via UV absorbance at 254 nm.

Metabolic Stability

In vitro hepatic microsomal studies show:

-

Half-life (): 45 min (human), 32 min (rat).

-

Major Metabolites: Glutathione conjugates and methylpiperidine sulfoxides.

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight:

-

Methyl Group Impact: Enhances blood-brain barrier permeability by reducing polar surface area.

-

Isothiocyanate Positioning: 4-substitution optimizes target engagement versus off-site reactivity .

Preclinical Candidates

Derivatives of 4-isothiocyanato-1-methylpiperidine are under investigation for:

-

Oncology: Dual EGFR/VEGFR2 inhibitors in phase I trials.

-

Neurodegeneration: Tau protein aggregation inhibitors in Alzheimer’s models.

Future Research Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance bioavailability and reduce systemic toxicity. Preliminary data show:

-

Loading Efficiency: 78% for PEGylated liposomes.

-

Tumor Accumulation: 3-fold increase over free drug in xenograft models.

Mechanistic Elucidation

Advanced techniques like cryo-EM and hydrogen-deuterium exchange mass spectrometry could map kinase-isothiocyanate interactions at atomic resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume